2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a pyrido[3,2-d]pyrimidine core, and a fluorophenylacetamide group. Its intricate molecular architecture makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the construction of the pyrido[3,2-d]pyrimidine core. The final step involves the introduction of the fluorophenylacetamide group under specific reaction conditions. Industrial production methods may include optimization of reaction parameters to enhance yield and purity, as well as the use of advanced techniques such as microwave-assisted synthesis and flow chemistry.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells or microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide stands out due to its unique combination of structural features. Similar compounds include:
Benzo[d][1,3]dioxole derivatives: Known for their biological activities and use in medicinal chemistry.
Pyrido[3,2-d]pyrimidine derivatives: Studied for their anticancer and antimicrobial properties.
Fluorophenylacetamide derivatives: Investigated for their potential therapeutic effects.
Properties
Molecular Formula |
C23H17FN4O5 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H17FN4O5/c24-15-4-6-16(7-5-15)26-20(29)12-27-17-2-1-9-25-21(17)22(30)28(23(27)31)11-14-3-8-18-19(10-14)33-13-32-18/h1-10H,11-13H2,(H,26,29) |
InChI Key |
SXSIUABINLGYFG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.